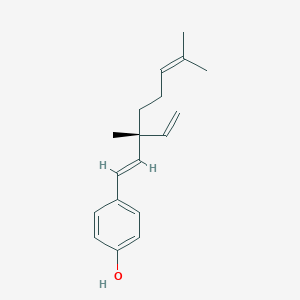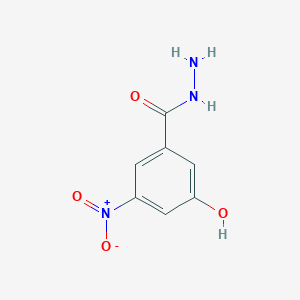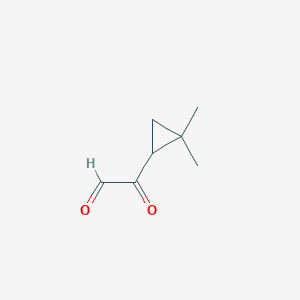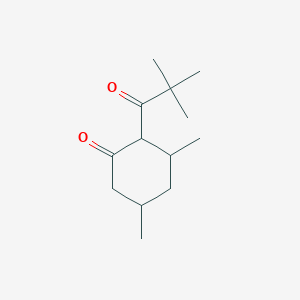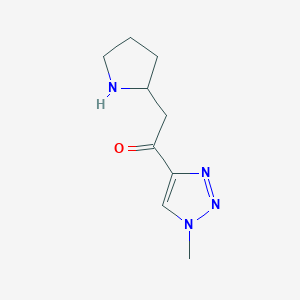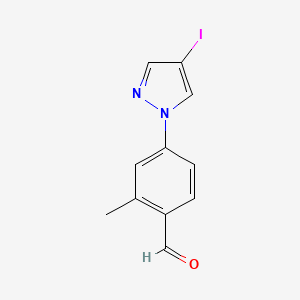
4-(4-Iodo-1H-pyrazol-1-yl)-2-methylbenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Iodo-1H-pyrazol-1-yl)-2-methylbenzaldehyde is a chemical compound that features a pyrazole ring substituted with an iodine atom and a benzaldehyde moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-iodopyrazole with 2-methylbenzaldehyde under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale iodination reactions using appropriate catalysts and solvents to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Iodo-1H-pyrazol-1-yl)-2-methylbenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the iodine atom under appropriate conditions.
Major Products Formed
Oxidation: Formation of 4-(4-Iodo-1H-pyrazol-1-yl)-2-methylbenzoic acid.
Reduction: Formation of 4-(4-Iodo-1H-pyrazol-1-yl)-2-methylbenzyl alcohol.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(4-Iodo-1H-pyrazol-1-yl)-2-methylbenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 4-(4-Iodo-1H-pyrazol-1-yl)-2-methylbenzaldehyde involves its interaction with specific molecular targets. The iodine atom and the aldehyde group play crucial roles in its reactivity and binding to target proteins or enzymes. The compound may exert its effects through pathways involving oxidative stress, enzyme inhibition, or modulation of signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
4-Iodopyrazole: A simpler analog with similar reactivity but lacking the benzaldehyde moiety.
4-Iodo-3-trifluoromethyl-1H-pyrazole: Contains a trifluoromethyl group instead of the methylbenzaldehyde group.
4-Iodo-1-methyl-3-trifluoromethyl-1H-pyrazole: Another analog with a trifluoromethyl group and a methyl group on the pyrazole ring.
Uniqueness
4-(4-Iodo-1H-pyrazol-1-yl)-2-methylbenzaldehyde is unique due to the presence of both the iodine-substituted pyrazole ring and the benzaldehyde moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C11H9IN2O |
|---|---|
Peso molecular |
312.11 g/mol |
Nombre IUPAC |
4-(4-iodopyrazol-1-yl)-2-methylbenzaldehyde |
InChI |
InChI=1S/C11H9IN2O/c1-8-4-11(3-2-9(8)7-15)14-6-10(12)5-13-14/h2-7H,1H3 |
Clave InChI |
KDZIPMKUPRQETO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)N2C=C(C=N2)I)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rel-(+)-(1R,2Z,6E,10S)-7,11,11-Trimethylbicyclo[8.1.0]undeca-2,6-diene-3-carboxylic acid](/img/structure/B13061637.png)

![1-{7-Methylpyrrolo[2,1-f][1,2,4]triazin-2-yl}methanamine](/img/structure/B13061648.png)
![3,6-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13061656.png)
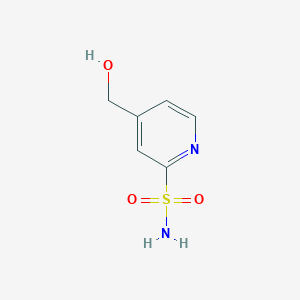
![4-(2-(2,4-Dichlorophenyl)hydrazono)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13061660.png)
![6-Methyl-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13061661.png)
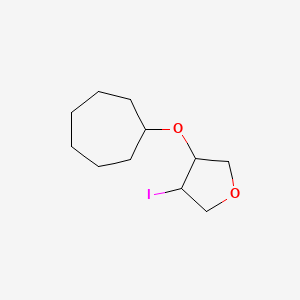
![5-Bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13061684.png)
